
A Head-to-Head Battle of BCL6 Degraders: BMS-
986458 vs. ARV-393

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889 Get Quote

A comprehensive comparison for researchers and drug development professionals in oncology.

The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a

critical therapeutic target in various B-cell malignancies, including diffuse large B-cell

lymphoma (DLBCL) and follicular lymphoma (FL). Its role in promoting cell survival and

proliferation makes it an attractive candidate for targeted therapies. Two front-runners in the

race to drug this target via protein degradation are Bristol Myers Squibb's BMS-986458 and

Arvinas's ARV-393. This guide provides an objective comparison of these two investigational

BCL6 degraders, supported by available preclinical and clinical data, to aid researchers and

drug development professionals in their understanding of these novel therapeutics.

Mechanism of Action: Hijacking the Cellular
Machinery
Both BMS-986458 and ARV-393 are heterobifunctional molecules designed to induce the

degradation of BCL6 through the ubiquitin-proteasome system. They achieve this by acting as

a molecular bridge between BCL6 and an E3 ubiquitin ligase, leading to the tagging of BCL6

with ubiquitin and its subsequent destruction by the proteasome.

BMS-986458 is described as a bifunctional cereblon-dependent ligand-directed degrader

(LDD) of BCL6.[1][2] This indicates that it recruits the Cereblon (CRBN) E3 ubiquitin ligase to

target BCL6 for degradation.
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ARV-393 is a PROteolysis TArgeting Chimera (PROTAC) that also targets BCL6 for

degradation.[3][4][5][6] While the specific E3 ligase recruited by ARV-393 isn't explicitly stated

in all public disclosures, PROTACs commonly utilize E3 ligases like Cereblon or VHL.

The fundamental mechanism for both degraders can be visualized as a three-step process:

binding to BCL6 and an E3 ligase to form a ternary complex, ubiquitination of BCL6, and finally,

degradation of BCL6 by the proteasome.
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Fig. 1: General Mechanism of Action for BCL6 Degraders.

Preclinical Performance: A Quantitative Look
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Direct head-to-head preclinical studies are not publicly available, making a definitive

comparison challenging. However, by compiling data from various sources, we can draw some

informative parallels.

In Vitro Potency
Both degraders have demonstrated potent activity in various lymphoma cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity

Parameter BMS-986458 ARV-393 Cell Lines

DC50 / EC50

(Degradation)

DC50: 0.11 nM (WSU-

DLCL-2) DC50: 0.14

nM (OCI-LY-1) EC50:

0.2 nM (OCI-LY-1)

EC50: 2 nM (SU-DHL-

4)[7]

DC50: <1 nM (multiple

DLBCL & BL lines)

DC50: 0.06 - 0.33 nM

(OCI-Ly1, Farage, SU-

DHL-4, etc.)[3][4][6][8]

Various Lymphoma

Cell Lines

GI50 / IC50 (Growth

Inhibition)

IC50: 1.2 nM (OCI-LY-

1)[7]

GI50: <1 nM (multiple

DLBCL & BL lines)

GI50: 0.2 - 9.8 nM

(GCB & ABC DLBCL,

Burkitt)[4][6][8]

Various Lymphoma

Cell Lines

Note: DC50 represents the concentration for 50% maximal degradation, EC50 is the effective

concentration for 50% response, GI50 is the concentration for 50% growth inhibition, and IC50

is the concentration for 50% inhibition.

Based on the available data, both molecules exhibit low nanomolar to sub-nanomolar potency

in degrading BCL6 and inhibiting the growth of lymphoma cell lines. ARV-393 has reported

DC50 and GI50 values of less than 1 nM across a broad range of cell lines.[3][4][5][6] BMS-
986458 also shows potent degradation and anti-proliferative activity in the low nanomolar

range.[7]

In Vivo Efficacy
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Both compounds have shown significant anti-tumor activity in preclinical xenograft models of

lymphoma.

Table 2: In Vivo Anti-tumor Efficacy in Xenograft Models

Model Dosing Outcome

BMS-986458

OCI-LY-1 Xenograft 30, 60, 120 mg/kg q.d. (oral)

Dose-dependent tumor growth

suppression and BCL6

degradation.[7]

ARV-393

OCI-Ly1 Xenograft 3, 10, 30 mg/kg q.d. (oral)

67%, 92%, and 103% Tumor

Growth Inhibition (TGI),

respectively.[5][8]

SU-DHL-4 Xenograft 30 mg/kg q.d. (oral)
Moderate activity with ~80%

TGI.[8]

Patient-Derived Xenografts

(PDX)
30 mg/kg q.d. (oral)

Significant tumor growth

blockage in various NHL PDX

models.[8][9]

ARV-393 has demonstrated robust tumor growth inhibition, including regressions, in both cell

line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of various non-

Hodgkin lymphoma subtypes.[8][9] BMS-986458 has also shown dose-dependent tumor

growth suppression in xenograft models.[7]

Clinical Development
Both BMS-986458 and ARV-393 are currently in Phase 1/2 clinical trials for patients with

relapsed/refractory non-Hodgkin lymphoma.

BMS-986458 (NCT06090539): This is a Phase 1/2 study evaluating BMS-986458 as a single

agent and in combination with other anti-lymphoma agents.[10][11][12][13][14] Preliminary

results from the dose-escalation part of the study in heavily pre-treated patients have shown
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promising efficacy with an overall response rate (ORR) of 65% (54% in DLBCL and 80% in FL)

and a complete response rate (CRR) of 21% (7% in DLBCL and 40% in FL).[15] The treatment

was generally well-tolerated.[16]

ARV-393 (NCT06393738): This is a Phase 1 first-in-human study to evaluate the safety,

tolerability, and preliminary anti-tumor activity of ARV-393 in adult patients with advanced non-

Hodgkin's lymphoma.[17][18][19][20][21][22][23][24] The study is currently recruiting patients,

and clinical data has not yet been publicly disclosed.[25]

Experimental Protocols
Detailed experimental protocols are proprietary to the developing companies. However, based

on the published data, the following general methodologies are likely employed.

BCL6 Degradation Assay (Western Blot)
A standard experimental workflow to assess protein degradation is through Western blotting.
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Fig. 2: Western Blot Workflow for BCL6 Degradation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15604889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Outline:

Cell Culture: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured under standard

conditions.

Treatment: Cells are treated with varying concentrations of the BCL6 degrader or vehicle

control for a specified time.

Lysis: Cells are harvested and lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody

binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

BCL6. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody

conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

Detection: A chemiluminescent substrate is added, and the signal is detected using an

imaging system.

Analysis: The intensity of the BCL6 band is normalized to the loading control to determine

the extent of degradation.

In Vivo Xenograft Studies
The anti-tumor efficacy of the degraders is evaluated in immunocompromised mice bearing

lymphoma tumors.
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Fig. 3: In Vivo Xenograft Study Workflow.

Protocol Outline:

Cell Implantation: Human lymphoma cells (cell lines for CDX models or patient tumor tissue

for PDX models) are implanted subcutaneously into immunocompromised mice (e.g., SCID

or NSG mice).[1][26][27][28][29]
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Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization: Mice are randomized into treatment and control groups.

Treatment: The BCL6 degrader is administered, typically orally, at various doses and

schedules. A vehicle control is administered to the control group.

Monitoring: Tumor volume and mouse body weight are measured regularly.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point.

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the

treated groups to the control group. Tumors may also be harvested for pharmacodynamic

analysis (e.g., Western blot for BCL6 levels).

BCL6 Signaling Pathway
BCL6 is a transcriptional repressor that plays a pivotal role in the germinal center (GC)

reaction, a critical process for generating high-affinity antibodies. In lymphomas, aberrant BCL6

expression promotes cell survival and proliferation by repressing genes involved in DNA

damage response, cell cycle arrest, and apoptosis.
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Fig. 4: Simplified BCL6 Signaling Pathway.

By degrading BCL6, both BMS-986458 and ARV-393 aim to de-repress these critical tumor

suppressor pathways, leading to cell cycle arrest, apoptosis, and inhibition of lymphoma cell

growth.

Conclusion
Both BMS-986458 and ARV-393 are highly potent, orally bioavailable BCL6 degraders with

compelling preclinical data and promising early clinical signals for BMS-986458. They

represent a novel and exciting therapeutic strategy for patients with relapsed/refractory non-

Hodgkin lymphoma. While the available data suggests both are highly active, a definitive

conclusion on superiority cannot be made without direct comparative studies. The ongoing

clinical trials will be crucial in determining the relative safety and efficacy of these two

innovative BCL6-targeting therapies. Researchers and clinicians will be keenly watching the

maturation of data from these trials to better understand the therapeutic potential of BCL6

degradation in lymphoma and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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